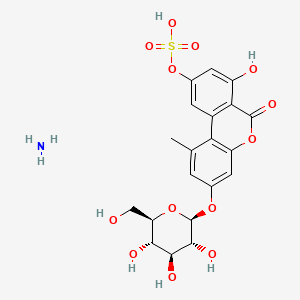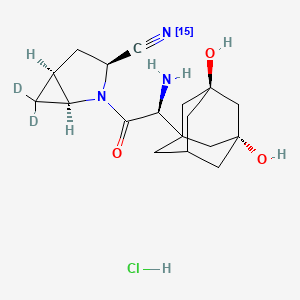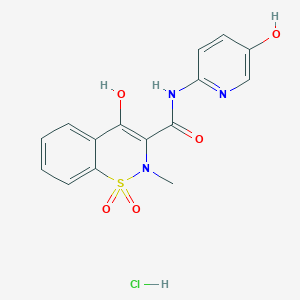
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltododecaose is a polysaccharide composed of twelve glucose units linked by alpha(1-4) glycosidic bonds . It is a member of the maltooligosaccharide family, which includes compounds with varying numbers of glucose units. Maltododecaose is known for its role in various biological and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Maltododecaose can be synthesized through enzymatic processes involving alpha-amylases and glycosyltransferases. These enzymes catalyze the formation of alpha(1-4) glycosidic bonds between glucose units. The reaction conditions typically include a controlled pH, temperature, and substrate concentration to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, maltododecaose is produced using biotechnological methods that involve the fermentation of starch-rich substrates. The process includes the use of specific strains of bacteria or fungi that produce the necessary enzymes to convert starch into maltododecaose. The product is then purified through techniques such as chromatography and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Maltododecaose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups in the glucose units can lead to the formation of alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Formation of aldonic acids.
Reduction: Formation of maltododecaose alditols.
Substitution: Formation of maltododecaose esters and ethers.
Applications De Recherche Scientifique
Maltododecaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of polysaccharides.
Biology: Investigated for its role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Explored for its potential as a prebiotic and its effects on gut microbiota.
Industry: Utilized in the production of functional foods and beverages due to its beneficial properties
Mécanisme D'action
The mechanism of action of maltododecaose involves its interaction with specific enzymes and receptors in biological systems. It serves as a substrate for enzymes such as alpha-amylases, which catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process is crucial for the metabolism of carbohydrates and energy production in cells .
Comparaison Avec Des Composés Similaires
Maltooctaose: Composed of eight glucose units.
Maltotetraose: Composed of four glucose units.
Maltopentaose: Composed of five glucose units.
Uniqueness of Maltododecaose: Maltododecaose is unique due to its longer chain length, which imparts distinct physical and chemical properties compared to shorter maltooligosaccharides. Its higher degree of polymerization makes it more suitable for specific industrial and research applications, such as in the production of functional foods and as a model compound for studying polysaccharide behavior .
Propriétés
Formule moléculaire |
C72H122O61 |
|---|---|
Poids moléculaire |
1963.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C72H122O61/c73-1-14(86)27(88)51(15(87)2-74)123-63-41(102)30(91)53(17(4-76)113-63)125-65-43(104)32(93)55(19(6-78)115-65)127-67-45(106)34(95)57(21(8-80)117-67)129-69-47(108)36(97)59(23(10-82)119-69)131-71-49(110)38(99)61(25(12-84)121-71)133-72-50(111)39(100)60(26(13-85)122-72)132-70-48(109)37(98)58(24(11-83)120-70)130-68-46(107)35(96)56(22(9-81)118-68)128-66-44(105)33(94)54(20(7-79)116-66)126-64-42(103)31(92)52(18(5-77)114-64)124-62-40(101)29(90)28(89)16(3-75)112-62/h1,14-72,74-111H,2-13H2/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+/m0/s1 |
Clé InChI |
ODPHHVVXUBKOKC-NBAJZPPISA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


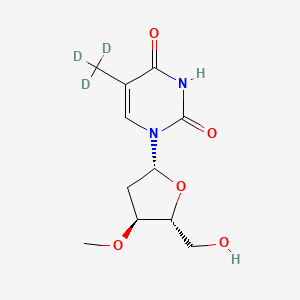
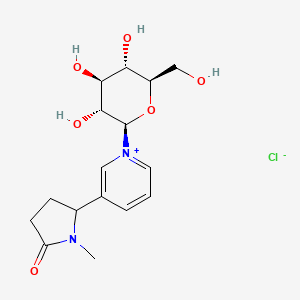
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
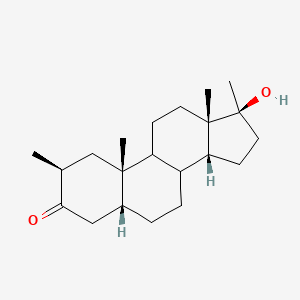
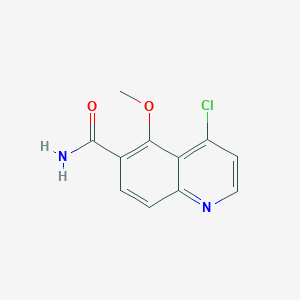
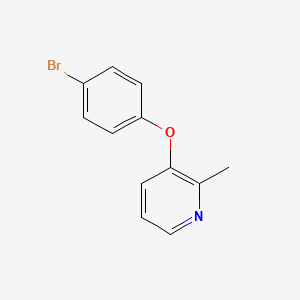
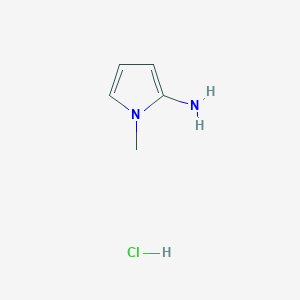
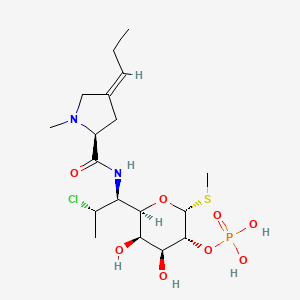
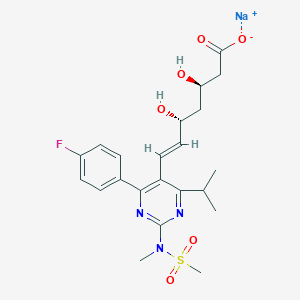

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
